Basic blue 41
Overview
Description
Basic blue 41 is a synthetic dye commonly used in various industries, particularly in the textile industry. It is known for its vibrant blue color and is used to dye fabrics, paper, and other materials. The compound is also utilized in scientific research for various applications, including as a staining agent in biological studies.
Mechanism of Action
Target of Action
Basic Blue 41, also known as Cationic Blue 41, is primarily used as a dye . Its primary targets are the fibers it is intended to color, particularly acrylic fibers . These fibers have a strong affinity for this compound, allowing the dye to bind effectively and produce a vibrant color .
Mode of Action
This compound interacts with its targets (acrylic fibers) through a process known as adsorption . This process involves the dye molecules adhering to the surface of the fibers. The dye’s chemical structure, specifically its azo class and quaternary ammonium salt, facilitates this interaction . The result is a stable, colorful dye on the fibers .
Biochemical Pathways
Specifically, it can be removed from aqueous solutions through adsorption by various materials, such as tree ferns and lignocellulosic material . This process can be considered a biochemical pathway in the context of environmental science.
Pharmacokinetics
At 20℃, its solubility in water is 40 g/L . Its adsorption onto fibers is influenced by factors such as initial dye concentration, contact time, adsorbent dose, solution pH, and ionic strength .
Result of Action
The primary result of this compound’s action is the coloring of fibers, particularly acrylic fibers . The dye imparts a bright blue color to the fibers . It is also used in combination with other dyes to produce various colors .
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the dyeing bath, for instance, affects the stability of the color . The dye’s interaction with copper and iron ions during dyeing can cause slight variations in color . Additionally, the dye’s action can be influenced by temperature, with high-temperature dyeing (120℃) resulting in unchanged color light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Basic blue 41 is typically synthesized through a series of chemical reactions involving aromatic amines and other organic compounds. The synthesis often involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as aniline or its derivatives, to form the dye.
Oxidation: The resulting compound is oxidized to produce the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Mixing and Heating: The reactants are mixed and heated to specific temperatures to facilitate the reactions.
Purification: The crude dye is purified through filtration, crystallization, and washing to remove impurities.
Drying and Packaging: The purified dye is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Basic blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium dithionite and other reducing agents are used to reduce the dye.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions.
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, different oxidation products can be formed.
Reduction Products: The leuco form of the dye is a major product of reduction reactions.
Substitution Products: Various substituted derivatives of this compound can be formed through substitution reactions.
Scientific Research Applications
Basic blue 41 has a wide range of applications in scientific research, including:
Biological Staining: The dye is used to stain biological tissues and cells for microscopic examination.
Chemical Analysis: It is used as an indicator in various chemical assays and reactions.
Environmental Studies: this compound is used in studies related to water pollution and dye removal from wastewater.
Material Science: The dye is used to study the adsorption properties of different materials.
Comparison with Similar Compounds
Basic blue 41 can be compared with other similar dyes, such as:
Methylene Blue: Similar in color and used for similar applications, but has different chemical properties and synthesis routes.
Basic Blue 9: Another blue dye with similar applications but different molecular structure.
Basic Blue 3: Used in textile and paper industries, but differs in its chemical composition and properties.
This compound is unique due to its specific chemical structure, which imparts distinct properties such as color intensity, solubility, and reactivity.
Properties
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O2S.CH4O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOFGBJTSNWTDT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051624 | |
Record name | C.I. Basic Blue 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12270-13-2 | |
Record name | Basic Blue 41 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12270-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic blue 41 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012270132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolium, 2-[2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-6-methoxy-3-methyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Basic Blue 41 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 41 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ECX0J387P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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